Ácido fosfónico, (2-cloroetil)-, bis(2-cloroetil) éster

Descripción general

Descripción

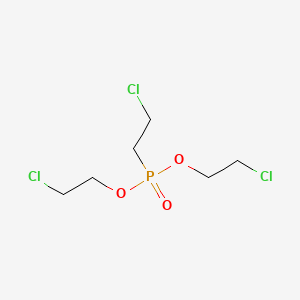

Phosphonic acid, (2-chloroethyl)-, bis(2-chloroethyl) ester, also known as Phosphonic acid, (2-chloroethyl)-, bis(2-chloroethyl) ester, is a useful research compound. Its molecular formula is C6H12Cl3O3P and its molecular weight is 269.5 g/mol. The purity is usually 95%.

The exact mass of the compound Phosphonic acid, (2-chloroethyl)-, bis(2-chloroethyl) ester is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9297. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Phosphonic acid, (2-chloroethyl)-, bis(2-chloroethyl) ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphonic acid, (2-chloroethyl)-, bis(2-chloroethyl) ester including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Compuestos de fósforo soportados en polímeros en procesos de separación

Los compuestos que contienen fósforo, como el Bis(2-cloroetil) 2-cloroetilfosfonato, desempeñan un papel crucial en la ciencia y la tecnología de la separación. Sus propiedades únicas, como los estados de oxidación variables y las capacidades de unión a metales, los hacen ideales para separaciones selectivas. Los compuestos de fósforo soportados en polímeros se han desarrollado para mejorar las tecnologías de separación, que son esenciales por razones ambientales y económicas {svg_1}.

Aplicaciones hortícolas: Liberación de etileno

En horticultura, se utilizan compuestos que liberan etileno, como el Bis(2-cloroetil) 2-cloroetilfosfonato, para inducir respuestas mediadas por etileno. Estas incluyen el aflojamiento de los frutos, la abscisión de las hojas y la maduración de los frutos. La cinética de la liberación de etileno de estos compuestos está influenciada por factores ambientales y físicos, que pueden afectar su eficacia en las aplicaciones agrícolas {svg_2}.

Síntesis de polímeros organofosforados

El compuesto participa en la síntesis de polímeros organofosforados. Estos polímeros tienen aplicaciones en varios campos, incluyendo la química y la bioquímica. La química de los polímeros de fósforo se basa en compuestos con enlaces C-P estables, que son cruciales para crear materiales con funcionalidades específicas {svg_3}.

Desarrollo de resinas quelantes

El Bis(2-cloroetil) 2-cloroetilfosfonato se puede utilizar para desarrollar resinas quelantes. Estas resinas tienen aplicaciones significativas en procesos de intercambio iónico y son vitales para la purificación y separación de diferentes especies químicas. La capacidad de diseñar la selectividad hacia sustratos específicos es una ventaja clave de estos materiales {svg_4}.

Rutas de síntesis química

Este compuesto también es importante en rutas de síntesis química como las reacciones de Arbuzov, Perkow, Mannich y Kabachnik-Fields. Estas reacciones son fundamentales en la preparación de diversos compuestos organofosforados, que tienen amplias aplicaciones tanto en entornos industriales como de investigación {svg_5}.

Estudios de impacto ambiental

La investigación sobre el impacto ambiental de los compuestos que contienen fósforo, incluyendo el Bis(2-cloroetil) 2-cloroetilfosfonato, es crucial. Los estudios se centran en su comportamiento en los ecosistemas, su posible toxicidad y sus productos de degradación. Comprender estos aspectos es esencial para desarrollar prácticas químicas más seguras y sostenibles {svg_6}.

Propiedades

IUPAC Name |

1-chloro-2-[2-chloroethoxy(2-chloroethyl)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Cl3O3P/c7-1-4-11-13(10,6-3-9)12-5-2-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXIDKSWYSYEFAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)OP(=O)(CCCl)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl3O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027618 | |

| Record name | Bis(2-chloroethyl) 2-chloroethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphonic acid, P-(2-chloroethyl)-, bis(2-chloroethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

6294-34-4 | |

| Record name | Bis(2-chloroethyl) P-(2-chloroethyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6294-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-chloroethyl) 2-chloroethylphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006294344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-chloroethyl) (2-chloroethyl)phosphonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, P-(2-chloroethyl)-, bis(2-chloroethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-chloroethyl) 2-chloroethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-chloroethyl) 2-chloroethylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.962 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2-CHLOROETHYL) (2-CHLOROETHYL)PHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E2R2KWC27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: What is the significance of the Arbuzov rearrangement in the context of Bis(2-chloroethyl) 2-chloroethylphosphonate synthesis?

A1: The Arbuzov rearrangement is a crucial reaction pathway for synthesizing Bis(2-chloroethyl) 2-chloroethylphosphonate. The research paper "ARBUZOV REARRANGEMENT OF TRIS (β-CHLOROETHYL) PHOSPHITE TO BIS(2-CHLOROETHYL) 2-CHLOROETHYLPHOSPHONATE IN A FILM REACTOR" [] likely explores this specific reaction in detail. The paper likely investigates the use of a film reactor for this reaction, potentially offering advantages in terms of reaction efficiency, selectivity, or scalability compared to traditional methods.

Q2: How does high pressure impact the production of Ethephon from Bis(2-chloroethyl) 2-chloroethylphosphonate?

A2: The study "Improvement for Preparation of Ethephon Through High Pressure" [] investigates the utilization of high pressure conditions to synthesize Ethephon using Bis(2-chloroethyl) 2-chloroethylphosphonate as a starting material. The research likely examines the effect of high pressure on reaction yield and purity of the Ethephon product. A key finding is the achievement of 93% purity for the synthesized Ethephon, highlighting the potential benefits of this approach for industrial applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[2-[(4-Carbamimidoylbenzoyl)amino]-3-(4-hydroxyphenyl)propanoyl]piperidin-4-yl]oxyacetic acid](/img/structure/B1200215.png)